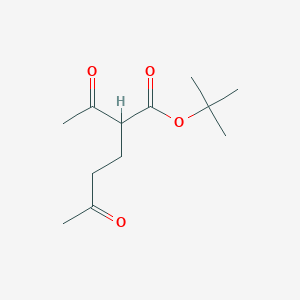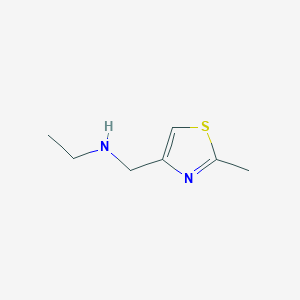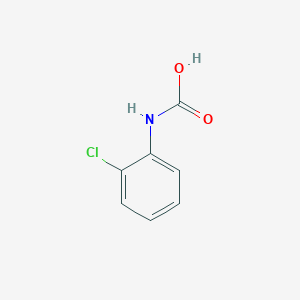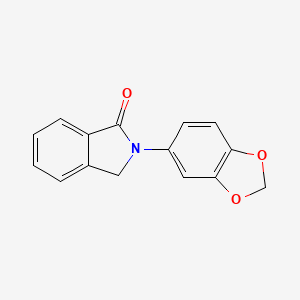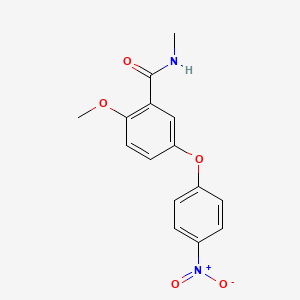
4-(3-(N-methylcarbamoyl)-4-methoxyphenoxy)-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide typically involves multiple steps. One common method starts with the nitration of an appropriate benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the methoxy and methyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-5-nitropyridine
- 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol
Uniqueness
Compared to similar compounds, 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of methoxy, methyl, and nitrophenoxy groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
284462-46-0 |
|---|---|
Formule moléculaire |
C15H14N2O5 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-16-15(18)13-9-12(7-8-14(13)21-2)22-11-5-3-10(4-6-11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
YIRKKUTYTOJNDF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


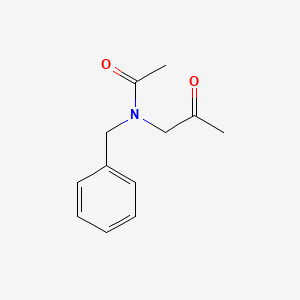
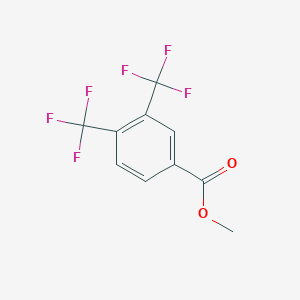



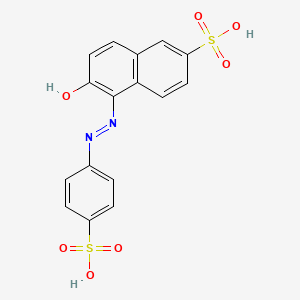
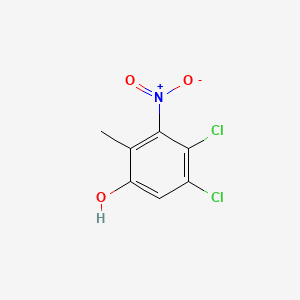
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

